![molecular formula C11H12BrNO B1610426 3-(2-bromoethyl)-6-methoxy-1H-indole CAS No. 68104-24-5](/img/structure/B1610426.png)
3-(2-bromoethyl)-6-methoxy-1H-indole
Overview
Description
3-(2-bromoethyl)-6-methoxy-1H-indole, also known as 6-Bromo-3-methoxytryptamine (6-BMT), is a chemical compound that belongs to the class of indoleamines. It is a potent agonist of the serotonin receptor subtype 5-HT_1D and has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
6-BMT acts as a potent agonist of the serotonin receptor subtype 5-HT_1D. Activation of this receptor subtype leads to the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. This results in the inhibition of neurotransmitter release, particularly of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission and inflammation.
Biochemical and Physiological Effects:
In preclinical studies, 6-BMT has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of migraine and other headache disorders. It has also been shown to regulate circadian rhythms and sleep-wake cycles, suggesting potential applications in the treatment of sleep disorders. Additionally, 6-BMT has been shown to exhibit antidepressant-like effects in animal models, indicating potential applications in the treatment of depression.
Advantages and Limitations for Lab Experiments
One advantage of using 6-BMT in lab experiments is its high potency and selectivity for the serotonin receptor subtype 5-HT_1D. This allows for precise and specific modulation of this receptor subtype, facilitating the study of its physiological and pharmacological effects. However, one limitation of using 6-BMT is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Future Directions
Future research on 6-BMT may focus on its potential therapeutic applications in the treatment of various neurological disorders, particularly migraine and other headache disorders. Additionally, further studies may investigate its role in regulating circadian rhythms and sleep-wake cycles, as well as its potential applications in the treatment of depression. Furthermore, the development of more soluble analogs of 6-BMT may facilitate its use in lab experiments and clinical applications.
Scientific Research Applications
6-BMT has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including migraine, cluster headache, and depression. It has also been investigated for its role in regulating circadian rhythms and sleep-wake cycles. Additionally, 6-BMT has been used as a tool compound to study the physiology and pharmacology of the serotonin receptor subtype 5-HT_1D.
properties
IUPAC Name |
3-(2-bromoethyl)-6-methoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBFFCZCJJWVLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471419 | |
Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromoethyl)-6-methoxy-1H-indole | |
CAS RN |
68104-24-5 | |
Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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